N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide
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Overview
Description
N’-[(E)-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-3-BROMOBENZOHYDRAZIDE is a complex organic compound that features a unique combination of benzodiazole, furan, and bromobenzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-3-BROMOBENZOHYDRAZIDE typically involves the condensation of 5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-carbaldehyde with 3-bromobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-3-BROMOBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-3-BROMOBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-3-BROMOBENZOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The benzodiazole moiety is known to interact with various biological targets, which could explain the compound’s potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole moiety and have been studied for their antibacterial properties.
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: This compound features a benzimidazole moiety and has been investigated for its electronic and vibrational properties.
Uniqueness
N’-[(E)-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE]-3-BROMOBENZOHYDRAZIDE is unique due to its combination of benzodiazole, furan, and bromobenzohydrazide moieties. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C19H13BrN4O2S |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-3-bromobenzamide |
InChI |
InChI=1S/C19H13BrN4O2S/c20-13-5-3-4-12(10-13)18(25)24-21-11-14-8-9-17(26-14)27-19-22-15-6-1-2-7-16(15)23-19/h1-11H,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
HZIXAXHCPCHSLY-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=N/NC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=NNC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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